molecular formula C6H6ClN3O3 B13447980 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione CAS No. 22283-13-2

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13447980
CAS No.: 22283-13-2
M. Wt: 203.58 g/mol
InChI Key: MKPYZDPKJIIYNG-UHFFFAOYSA-N
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Description

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the acylation of 6-amino-2,4-dioxopyrimidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of their function .

Comparison with Similar Compounds

  • 6-Amino-5-carboxamidopyrimidine-2,4(1H,3H)-dione
  • 6-Amino-5-(methylacetyl)pyrimidine-2,4(1H,3H)-dione
  • 6-Amino-5-(bromoacetyl)pyrimidine-2,4(1H,3H)-dione

Comparison:

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c7-1-2(11)3-4(8)9-6(13)10-5(3)12/h1H2,(H4,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYZDPKJIIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C1=C(NC(=O)NC1=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291939
Record name 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22283-13-2
Record name NSC79222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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